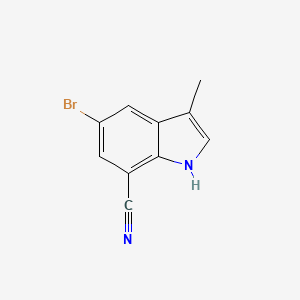

5-bromo-3-methyl-1H-indole-7-carbonitrile

Overview

Description

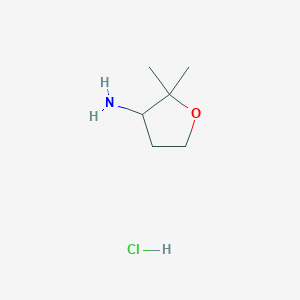

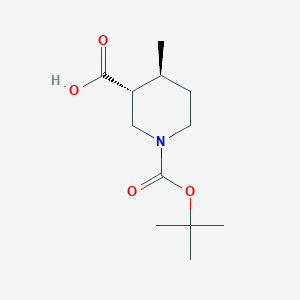

5-Bromo-3-methyl-1H-indole-7-carbonitrile is a chemical compound with the molecular formula C10H7BrN2 and a molecular weight of 235.08 . It is a solid substance at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H7BrN2/c1-6-5-13-10-7 (4-12)2-8 (11)3-9 (6)10/h2-3,5,13H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available resources, indole derivatives are known to exhibit various biologically vital properties . The investigation of novel methods of synthesis for these compounds has attracted the attention of the chemical community .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 235.08, and its molecular formula is C10H7BrN2 .Scientific Research Applications

Indole Synthesis A Framework for Classification

Indole synthesis, a cornerstone of organic chemistry, has been a focal point for researchers due to its wide range of applications. Taber and Tirunahari (2011) provide a comprehensive review, presenting a systematic classification for indole syntheses. They outline nine strategic approaches, each with specific methods and reactions, illustrating the versatility and significance of indole compounds in scientific research. This review not only organizes existing methods but also serves as a guide for future innovations in indole synthesis (Taber & Tirunahari, 2011).

Serotonin Receptor Agonists and Antagonists Research on 1H-indole derivatives has revealed their potential in modulating serotonin receptors. For instance, Monti and Jantos (2006) studied the effects of a serotonin 5-HT2A/2C receptor agonist and selective antagonists on sleep patterns in rats. Their findings contribute to understanding the role of indole derivatives in neuroscience and pharmacology, indicating the multifaceted applications of these compounds (Monti & Jantos, 2006).

Antiestrogenic Activity of Indoles The exploration of indole derivatives in medicinal chemistry is evident in the study by von Angerer et al. (1990), where 1-(omega-aminoalkyl)-5-hydroxy-2-(4-hydroxyphenyl)indoles were synthesized and evaluated for their binding affinities. These derivatives, particularly those with a methyl group in position 3, exhibited significant antiestrogenic activity, highlighting the potential of indoles in developing nonsteroidal antiestrogens (von Angerer et al., 1990).

Inhibitory Effects on Carcinogenesis Indoles from edible cruciferous vegetables, such as indole-3-carbinol, have been studied for their cancer-preventive properties. Wattenberg and Loub (1978) demonstrated the inhibitory effects of these indoles on chemically induced neoplasia, providing insights into the role of dietary components in cancer prevention (Wattenberg & Loub, 1978).

Potential for Neuropsychiatric Application The indole derivative 5-(2-aminopropyl)indole has emerged as a psychoactive substance, with Katselou et al. (2015) discussing its pharmacological properties and the public health implications due to its recent prominence in Europe. This highlights the relevance of indole research in understanding and managing the impacts of new psychoactive substances (Katselou et al., 2015).

Safety and Hazards

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, making indole derivatives valuable for treatment development .

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that result in various biological activities . The exact nature of these interactions and changes would depend on the specific targets involved.

Biochemical Pathways

Indole derivatives are known to influence a variety of pathways, leading to diverse biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Given the diverse biological activities of indole derivatives, it can be inferred that the effects would be wide-ranging and dependent on the specific targets and pathways involved .

properties

IUPAC Name |

5-bromo-3-methyl-1H-indole-7-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2/c1-6-5-13-10-7(4-12)2-8(11)3-9(6)10/h2-3,5,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMQQSKDTKMRIBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=C(C=C(C=C12)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol](/img/structure/B1376294.png)

![5-Azaspiro[2.4]heptan-7-ol hydrochloride](/img/structure/B1376301.png)

![8-(2-Aminoethyl)-5-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride](/img/structure/B1376302.png)

![4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)piperidine](/img/structure/B1376305.png)

![3-Bromo-5-fluoro-N-[(oxan-4-yl)methyl]aniline](/img/structure/B1376313.png)